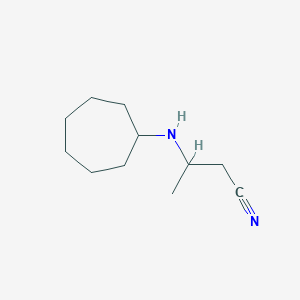
3-(Cycloheptylamino)butanenitrile
Vue d'ensemble
Description
3-(Cycloheptylamino)butanenitrile is a chemical compound with the CAS Number: 1178057-99-2 . It has a molecular weight of 180.29 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of nitriles like this compound can be achieved through various methods. One common method is the dehydration of amides . Another method involves a substitution reaction where the halogen in a halogenoalkane is replaced by a -CN group .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2/c1-10(8-9-12)13-11-6-4-2-3-5-7-11/h10-11,13H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Enzymatic Synthesis
Research on enzymatic processes involving similar compounds to 3-(Cycloheptylamino)butanenitrile has been documented. For instance, Kamal, Khanna, and Krishnaji (2007) explored the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases. This process facilitated the synthesis of optically pure compounds like (R)-GABOB and (R)-carnitine hydrochloride, demonstrating the potential of enzymatic methods in synthesizing complex organic molecules (Kamal, Khanna, & Krishnaji, 2007).
Synthesis of Amino Sugars
Amino sugars, essential components in various biochemical processes, have been synthesized using related nitriles. Hiyama, Nishide, and Kobayashi (1984) reported a method to synthesize N-benzoyl L-acosamine, starting from a derivative of butanenitrile. Their approach demonstrates the versatility of butanenitrile derivatives in synthesizing biologically significant molecules (Hiyama, Nishide, & Kobayashi, 1984).
Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates is another significant application. For instance, the transformation of butanenitrile derivatives into N-benzoyl L-daunosamine by Hiyama, Nishide, and Kobayashi (1984) illustrates the role these compounds play in creating complex molecules for pharmaceutical use (Hiyama, Nishide, & Kobayashi, 1984).
Reactivity Studies
Butanenitrile derivatives' reactivity has been studied extensively, as evidenced by Polášek et al. (2016), who explored the reactivity of different C2H3N(+) isomers generated from butanenitrile. Such studies help understand the fundamental chemical behavior of nitrile-containing molecules (Polášek et al., 2016).
Liquid-Liquid Equilibrium Studies
In the field of physical chemistry, the study of liquid-liquid equilibria involving butanenitrile by Letcher and Redhi (2002) contributes to understanding the solubility and phase behavior of nitrile compounds (Letcher & Redhi, 2002).
Biotechnological Production
Butanenitrile derivatives play a role in the biotechnological production of chemicals like 2,3-butanediol, as discussed by Yang and Zhang (2019). This research highlights the use of microbial processes to produce valuable chemicals from butanenitrile derivatives (Yang & Zhang, 2019).
Analyse Biochimique
Biochemical Properties
3-(Cycloheptylamino)butanenitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with nitrilase, an enzyme that catalyzes the hydrolysis of nitriles to carboxylic acids and ammonia. The interaction between this compound and nitrilase is crucial for the efficient synthesis of carboxylic acids under mild conditions . Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it may also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. It is known to participate in the hydrolysis of nitriles to carboxylic acids, a reaction catalyzed by nitrilase . This metabolic pathway is crucial for the synthesis of high-value carboxylic acids, which have applications in various industrial and pharmaceutical processes. Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and optimizing its use in experimental and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
3-(cycloheptylamino)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(8-9-12)13-11-6-4-2-3-5-7-11/h10-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLFNHZIMWDURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



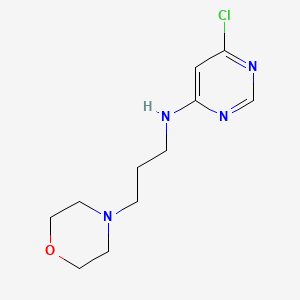
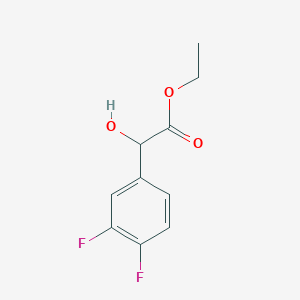
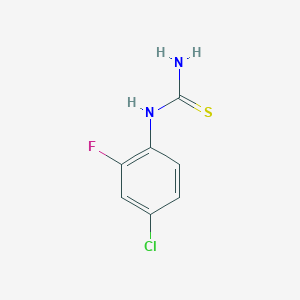
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
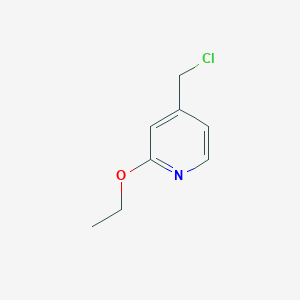
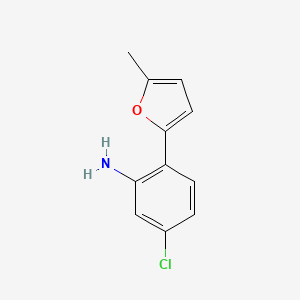

![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
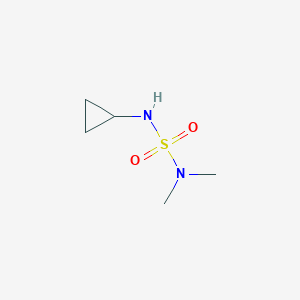
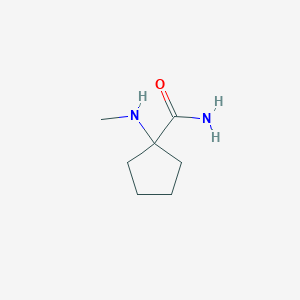
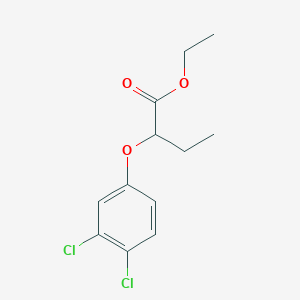

![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
